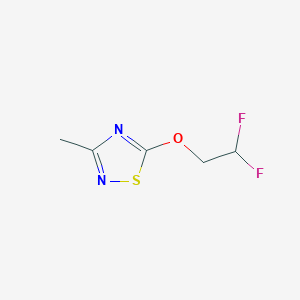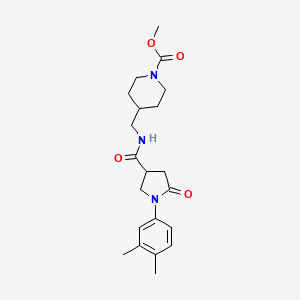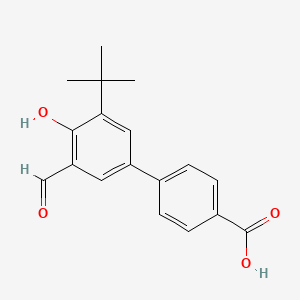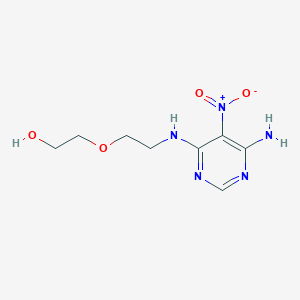![molecular formula C19H18BrClN2O2 B3008932 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-37-5](/img/structure/B3008932.png)
5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide" is a synthetic molecule that appears to be related to various research efforts in the field of medicinal chemistry. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities. These papers discuss the synthesis of various bromo- and chloro-substituted benzamide derivatives, which are often explored for their potential as inhibitors or antagonists in various biological pathways.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simple aromatic compounds and building complexity through reactions like halogenation, acylation, and amine coupling. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis followed by desulfurization and acylation steps . Similarly, the synthesis of antipyrine derivatives includes the formation of benzamide structures with subsequent characterization . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations . These techniques provide detailed information about the arrangement of atoms within the molecule, the geometry of the molecular framework, and the electronic properties. For the compound of interest, similar analytical methods would likely be employed to confirm its structure and to understand the intermolecular interactions that may influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the aromatic rings and the nature of the amide linkage. The papers describe various chemical reactions, including elimination, reduction, bromination, and nucleophilic substitution, which are used to introduce different functional groups into the benzamide scaffold . These reactions are crucial for tailoring the chemical properties of the compounds to enhance their biological activity or to modify their pharmacokinetic profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms and other substituents can significantly affect these properties. The papers do not provide explicit data on these properties, but such information is typically obtained through empirical testing and can be predicted based on the molecular structure. The properties of the compound would need to be assessed to determine its suitability for further development as a therapeutic agent.
Relevant Case Studies
While the provided papers do not mention case studies directly related to "5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide," they do discuss the biological activities of similar compounds. For example, some of the synthesized compounds are investigated for their potential as CCR5 antagonists, which could be used in the prevention of HIV-1 infection . These studies highlight the importance of benzamide derivatives in drug discovery and their potential applications in treating various diseases.
Scientific Research Applications
Synthesis and Bioactivity
- The compound, related to N-piperidine benzamides, has been synthesized through various chemical reactions including elimination, reduction, and bromization, resulting in novel non-peptide CCR5 antagonists. These antagonists demonstrate significant bioactivities, particularly in inhibiting the CCR5 receptor, which is crucial in HIV-1 infection mechanisms (Cheng De-ju, 2015).
Structural Characterization and Interaction Analysis
- Antipyrine-like derivatives, including bromo- and chloro-benzamides, have been synthesized and analyzed using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These compounds, exhibiting intermolecular interactions such as hydrogen bonds and π-interactions, are significant for understanding molecular stability and potential pharmaceutical applications (A. Saeed et al., 2020).
Anticancer Potential
- A series of substituted N-phenylbenzamides have been synthesized and evaluated for anticancer activity against various cancer cell lines. This research emphasizes the potential of benzamide derivatives, including those with bromo- and chloro-substituents, as therapeutic agents in cancer treatment (B. Ravinaik et al., 2021).
Antimicrobial Applications
- Research on substituted 2-hydroxy-N-benzamides, including those with chloro and bromo groups, has shown promising bactericidal activity against resistant strains like MRSA. These findings highlight the potential of such compounds in developing new antibacterial agents (Iveta Zadrazilova et al., 2015).
Molecular Docking Studies and Antimicrobial Evaluation
- Benzamide derivatives have been synthesized and evaluated for antimicrobial activity, supported by molecular docking studies. These studies reveal the interactions of these compounds with microbial proteins, offering insights into their potential as antimicrobial agents (Ritchu Sethi et al., 2016).
Mechanism of Action
Mode of Action
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and protein synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Its molecular weight of 2872 g/mol suggests it may have favorable absorption and distribution characteristics, as compounds under 500 g/mol generally have better bioavailability.
Result of Action
Given its potential to form strong covalent bonds with other molecules, it may modify the function of its targets, leading to changes in cellular processes.
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O2/c1-12-5-7-14(11-17(12)23-9-3-2-4-18(23)24)22-19(25)15-10-13(20)6-8-16(15)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOHJXWTFBORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)
![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)
![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)


![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)


![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)
![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)